molecular formula C13H10ClN3OS B12610766 N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-09-2

N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Katalognummer: B12610766
CAS-Nummer: 917909-09-2
Molekulargewicht: 291.76 g/mol
InChI-Schlüssel: JXNUQEFPTULJEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thieno[2,3-d]pyrimidine core, along with the chloro and methoxy substituents, contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the commercially available methyl 2-aminothiophene-3-carboxylate. This compound undergoes a series of reactions including condensation, chlorination, and nucleophilic substitution to form the desired product . The reaction conditions often involve the use of specific reagents such as formimidamide and chlorinating agents, with careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical properties and biological activities. The presence of the chloro and methoxy groups, along with the thieno[2,3-d]pyrimidine core, makes it a valuable compound for research and development in various fields.

Eigenschaften

CAS-Nummer

917909-09-2

Molekularformel

C13H10ClN3OS

Molekulargewicht

291.76 g/mol

IUPAC-Name

N-(3-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10ClN3OS/c1-18-11-9(14)3-2-4-10(11)17-12-8-5-6-19-13(8)16-7-15-12/h2-7H,1H3,(H,15,16,17)

InChI-Schlüssel

JXNUQEFPTULJEX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC=C1Cl)NC2=C3C=CSC3=NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.